



Andrastin C cytotoxicity testing using MTT assay in A549 cells

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Compound of Interest		
Compound Name:	Andrastin C	
Cat. No.:	B1243796	Get Quote

Application Notes: Cytotoxicity of Andrastin C in A549 Cells

Introduction

Andrastin C is a meroterpenoid compound isolated from the fungus Penicillium sp.[1][2]. It has been identified as a potent inhibitor of protein farnesyltransferase (FTase)[1].

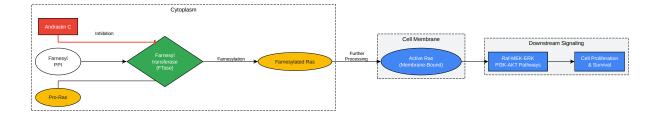
Farnesyltransferase is a crucial enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases[3]. The Ras proteins are key regulators of signal transduction pathways that control cell proliferation, differentiation, and survival[3][4]. Aberrant Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development[3].

A549 cells are a widely used human lung adenocarcinoma cell line, serving as a valuable in vitro model for non-small cell lung cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells[5]. This application note provides a detailed protocol for evaluating the cytotoxicity of **Andrastin C** against A549 cells using the MTT assay.

Mechanism of Action: Inhibition of Farnesyltransferase



The biological activity of Ras proteins is contingent upon their localization to the inner surface of the plasma membrane. This localization is achieved through a series of post-translational modifications, initiated by the farnesylation of a cysteine residue within the C-terminal CAAX box, a reaction catalyzed by farnesyltransferase (FTase)[3]. By inhibiting FTase, **Andrastin C** prevents the farnesylation of Ras precursor proteins. This disruption prevents Ras from anchoring to the cell membrane, thereby blocking its activation and inhibiting downstream proproliferative and pro-survival signaling cascades, such as the Raf-MEK-ERK and PI3K-AKT pathways[3][4]. This interruption of key oncogenic signaling can lead to the inhibition of cancer cell growth and induction of apoptosis.



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Caption: Mechanism of **Andrastin C** as a farnesyltransferase inhibitor.

Data Presentation

The cytotoxicity of **Andrastin C** is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability compared to an untreated control. While **Andrastin C** has a known IC50 of 13.3 µM against the farnesyltransferase enzyme, specific cytotoxicity data against the A549 cell line is not readily available in the cited literature[1]. However, a related andrastin-type meroterpenoid, Penimeroterpenoid A, has shown moderate cytotoxicity against A549 cells[6].



For illustrative purposes, the following tables present the known enzymatic inhibition data for **Andrastin C** and the cytotoxicity of a related compound, along with a hypothetical example of MTT assay results for **Andrastin C** against A549 cells after a 48-hour treatment.

Table 1: Known Inhibitory Concentrations of Andrastin Compounds

Compound	Target	IC50 Value	Reference
Andrastin C	Protein Farnesyltransferas e	13.3 μΜ	[1]

| Penimeroterpenoid A | A549 Cancer Cells | $82.61 \pm 3.71 \,\mu\text{M}$ |[6] |

Table 2: Hypothetical Cytotoxicity of **Andrastin C** on A549 Cells (MTT Assay)

Andrastin C Conc. (μΜ)	Absorbance (570 nm) (Mean ± SD)	% Cell Viability
0 (Control)	1.25 ± 0.08	100%
10	1.05 ± 0.07	84%
25	0.88 ± 0.06	70%
50	0.65 ± 0.05	52%
75	0.45 ± 0.04	36%
100	0.30 ± 0.03	24%

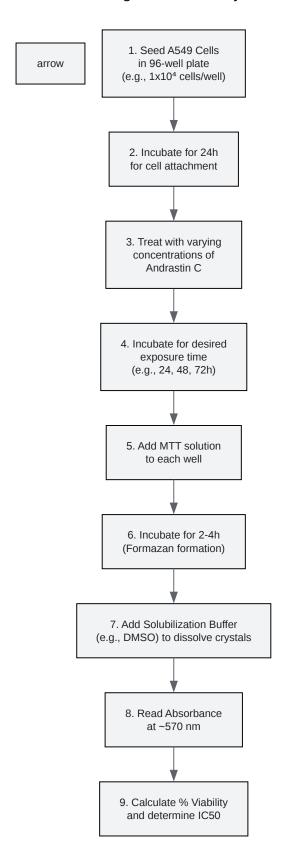
| 200 | 0.15 ± 0.02 | 12% |

Note: Data in Table 2 is for illustrative purposes only to demonstrate typical results from an MTT assay.

Experimental Protocols



This section provides a detailed protocol for determining the cytotoxic effects of **Andrastin C** on the A549 human lung cancer cell line using the MTT assay.





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